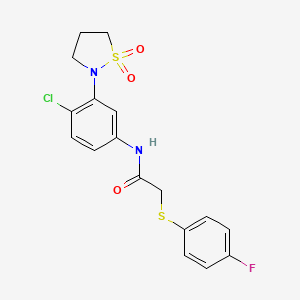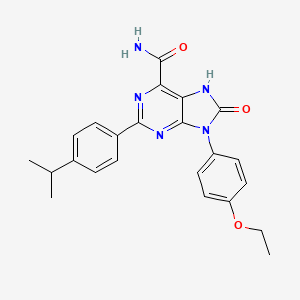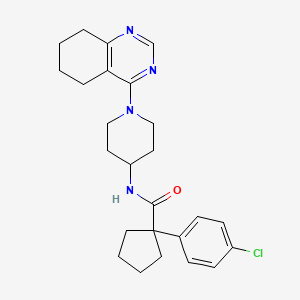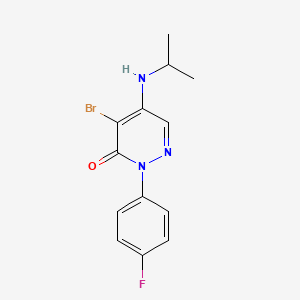![molecular formula C23H22ClN3O2S B2830802 1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide CAS No. 1007192-39-3](/img/structure/B2830802.png)
1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Study of Heterocyclic Compounds
A study by Katariya et al. (2021) explores the synthesis of novel heterocyclic compounds incorporating biologically active entities like oxazole, pyrazoline, and pyridine. These compounds were evaluated for anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). The study found that compound 6(d) exhibited the highest potency. Additionally, these compounds demonstrated in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbial resistance to pharmaceutical drugs. The molecular docking studies further support their potential application in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Evaluation of Pyrazole Derivatives
Behalo (2010) synthesized a new series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, which were investigated for their antimicrobial activities. The study compared the efficacy of these compounds with standard drugs, finding most of the synthesized compounds exhibited potent to weak antimicrobial activity, underscoring the importance of pyrazole derivatives in developing new antimicrobial agents (Behalo, 2010).
Exploration of Pyrazole-Based Structures for Cannabinoid Receptor Ligands
Murineddu et al. (2019) conducted a study on the synthesis of cannabinoid receptor 1 neutral antagonists and their derivatives. The research aimed to deepen the structure-activity relationship studies of this compound class, leading to the identification of potent CB1 receptor ligands. This work highlights the therapeutic potential of pyrazole-based structures in the treatment of obesity and related disorders (Murineddu et al., 2019).
Antifungal Leads Targeting Succinate Dehydrogenase
Wang et al. (2020) reported on the synthesis and evaluation of pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety as novel antifungal leads targeting succinate dehydrogenase (SDH). This research underscores the importance of the pyrazole scaffold in designing efficacious agricultural fungicides, highlighting compounds with excellent antifungal effects against various pathogens (Wang et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-30(29)15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJLUSGXZGWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
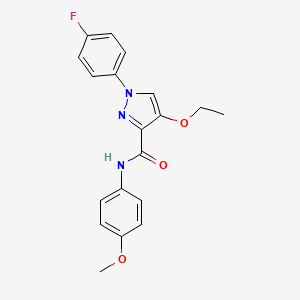
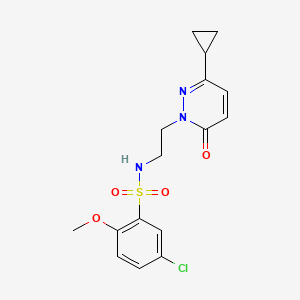


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2830724.png)
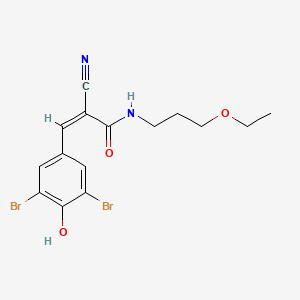
![3-Methyl-8-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2830727.png)
